4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
説明
特性
IUPAC Name |
4-(4-chlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c1-18-13-11(12(17-18)14(19)20)10(6-7-16-13)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRLMEHZWJXLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions . The reaction conditions often include the use of catalysts such as methanesulfonic acid and solvents like methanol under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorophenyl and pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
Biological Activities
The compound exhibits a range of biological activities due to its structural features. Some notable applications include:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Neurological Applications :
- Cardiovascular Applications :
Case Studies
Several studies illustrate the application of this compound in different fields:
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]quinolinones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolo[3,4-c]pyridine derivatives: These compounds also have a fused pyridine ring and are known for their diverse pharmacological properties.
Uniqueness
4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorophenyl group and the carboxylic acid moiety can enhance its binding affinity to certain molecular targets and improve its solubility and pharmacokinetic properties .
生物活性
4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: and includes a chlorophenyl group, a methyl group, and a carboxylic acid functional group. The presence of these substituents plays a crucial role in its biological activity.
Synthesis
The synthesis of 4-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from simpler pyrazole derivatives. Various synthetic methods have been reported, emphasizing the importance of regioselectivity due to the complex nature of the pyrazolo[3,4-b]pyridine structure .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridines. For instance, derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : IC50 values ranging from 0.59 µM to 2.40 µM have been reported for different derivatives .
- HL60 (leukemia) : Certain derivatives showed IC50 values around 1.05 µM .
The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Inhibition of cyclooxygenase (COX) enzymes has been a focus area, with some derivatives showing promising results in reducing inflammation markers in vitro . The structure-activity relationship indicates that modifications on the phenyl ring can enhance COX inhibition.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 4-(4-ClPh)-1-Methyl-Pyrazolo | 0.59 - 2.40 | Anticancer |
| Derivative A | 10.5 | COX Inhibition |
Structure-Activity Relationships (SAR)
The biological activity of 4-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is heavily influenced by its structural components:
- Chlorophenyl Group : Enhances lipophilicity and may improve cellular uptake.
- Methyl Group : Contributes to the stability of the pyrazole ring.
- Carboxylic Acid : Plays a role in binding interactions with biological targets.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Breast Cancer Model : Treatment with pyrazolo derivatives resulted in reduced tumor growth and increased apoptosis markers compared to controls .
- Inflammation Model : In vivo studies demonstrated significant reductions in inflammatory cytokines after administration of pyrazolo derivatives in animal models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multi-step pathways, such as the condensation of 4-chlorophenyl precursors with pyrazolo-pyridine intermediates, followed by cyclization. Optimization includes temperature control (e.g., 93–96°C for hydrolysis steps), solvent selection (e.g., dichloromethane for stability), and catalysts like palladium for reductive cyclization (e.g., using formic acid derivatives as CO surrogates). Purification via chiral HPLC (e.g., using a >98% ee protocol) ensures enantiomeric purity .
Q. How can the structural identity and purity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer : Structural validation requires a combination of:
- 1H NMR : To confirm proton environments (e.g., aromatic protons at δ 7–8 ppm, methyl groups at δ 2.5–3.5 ppm).
- HRMS : For molecular weight verification (e.g., error <2 ppm).
- X-ray crystallography : To resolve bond lengths (e.g., C–C bonds averaging 1.515 Å) and dihedral angles (e.g., λmax = 65.2°). Single-crystal studies (R factor <0.072) are critical for unambiguous confirmation .
Advanced Research Questions
Q. How do electronic effects of the 4-chlorophenyl substituent influence the compound's reactivity and interactions with biological targets?
- Methodological Answer : The electron-withdrawing chlorine atom enhances electrophilicity at the pyridine ring, facilitating nucleophilic attacks in synthetic modifications. In biological systems, this substituent improves binding affinity to hydrophobic enzyme pockets (e.g., kinases) via van der Waals interactions. Computational studies (DFT calculations) can quantify charge distribution, while SAR analogs (e.g., fluorophenyl or nitro derivatives) reveal steric/electronic trade-offs .
Q. What strategies can resolve contradictions in biological activity data across different studies (e.g., antibacterial vs. anticancer results)?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., MIC for antibacterial tests vs. IC50 for cytotoxicity).
- Purity : Impurities (e.g., regioisomers) can skew results; use LC-MS (>95% purity) for validation.
- Cell models : Primary vs. immortalized cells may respond differently due to metabolic variations. Meta-analyses of published data (e.g., PubChem bioassays) can identify trends .
Q. How can computational modeling predict binding modes with enzymes like kinases or nucleic acids?
- Methodological Answer :
- Docking simulations : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrogen bonding with pyridine-N).
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models : Corrogate substituent effects (e.g., chloro vs. methyl) on binding energy (ΔG) .
Q. What are the challenges in developing enantiomerically pure forms, and how can chiral resolution techniques be applied?
- Methodological Answer : Racemic mixtures often form during synthesis due to planar pyridine rings. Resolution strategies include:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with isocratic elution (hexane:isopropanol) to separate enantiomers (tR = 18.14 min).
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze esters of one enantiomer.
- SFC (Supercritical Fluid Chromatography) : Higher efficiency for large-scale separations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
